methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved by reacting appropriate starting materials under specific conditions, such as using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to form the core structure.
Introduction of the phenyl and tert-butyl groups: This step involves the use of reagents like phenylhydrazine hydrochloride and tert-butyl bromide to introduce the phenyl and tert-butyl groups onto the core structure.
Final modifications:
Chemical Reactions Analysis
Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Thiazole derivatives: These compounds have a similar core structure and are used in various chemical and biological applications.
Pyrimidine derivatives: These compounds are widely studied for their potential therapeutic applications.
Biological Activity
The compound methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazolo-pyrimidines, which are known for their diverse biological activities. Its structure can be broken down as follows:
- Thiazolo ring : Contributes to various interactions with biological targets.
- Pyrimidine moiety : Often associated with nucleic acid interactions.
- Aromatic substituents : The tert-butyl and phenyl groups enhance lipophilicity and may influence binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. The compound has shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on several cancer cell lines including:
- Huh7 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
The results demonstrated significant cytotoxicity with IC50 values of 4.67 μM for Huh7 and 2.30 μM for MCF-7, indicating potent anticancer activity without significant toxicity to normal cells (IC50 > 25 μM) .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various pathogenic bacteria and fungi. The agar well diffusion method was employed to determine its efficacy.
Results Summary
Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
Escherichia coli | 18 | 32 |
Staphylococcus aureus | 20 | 16 |
Candida albicans | 15 | 64 |
These results suggest that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria .
The proposed mechanism of action for the anticancer and antimicrobial activities includes:
- Inhibition of DNA synthesis : The pyrimidine structure may interfere with nucleic acid synthesis.
- Disruption of microbial cell membranes : The lipophilic nature allows interaction with lipid bilayers, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyrimidine derivatives. Modifications in the structure can lead to enhanced potency or selectivity:
- Aromatic substitutions : Variations in substituents on the phenyl ring can modulate lipophilicity and binding affinity.
- Alkyl chain length : Altering the length of alkyl chains can impact solubility and permeability.
Properties
Molecular Formula |
C28H28N2O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H28N2O3S/c1-18-23(26(32)33-5)24(20-14-16-21(17-15-20)28(2,3)4)30-25(31)22(34-27(30)29-18)13-9-12-19-10-7-6-8-11-19/h6-17,24H,1-5H3/b12-9+,22-13+ |
InChI Key |
WFBDNPCVBFZVBV-OGCVIRRGSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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